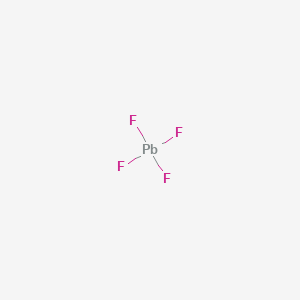
Fluoruro de plomo(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(IV) fluoride is an inorganic compound with the chemical formula PbF₄. It is a yellow crystalline solid that is highly reactive and toxic. This compound is notable for its strong oxidizing properties and is used in various chemical processes and research applications.
Aplicaciones Científicas De Investigación
Lead(IV) fluoride has several applications in scientific research, including:
Chemistry: It is used as a fluorinating agent in organic synthesis and in the preparation of other fluorine-containing compounds.
Biology and Medicine: Research into its potential use in radiopharmaceuticals for medical imaging and cancer treatment.
Industry: Utilized in the production of specialized materials and in processes requiring strong oxidizing agents.
Mecanismo De Acción
Lead(IV) fluoride, also known as lead tetrafluoride, is a compound with the formula PbF4
Target of Action
Fluoride ions are known to interact with several cations, including hydrogen and a wide variety of metals .
Mode of Action
Fluoride is known to induce apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Biochemical Pathways
Fluoride can affect various biochemical pathways. It is known to cause oxidative stress, organelle damage, and apoptosis in single cells
Pharmacokinetics
It’s known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone .
Result of Action
High concentrations of fluoride can result in a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lead(IV) fluoride. For instance, fluoride contamination in water is a global issue, and its presence in high concentrations can lead to various health problems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(IV) fluoride can be synthesized through several methods. One common method involves the reaction of lead(II) fluoride with fluorine gas at high temperatures. The reaction is as follows:
PbF2+F2→PbF4
This reaction requires careful control of temperature and fluorine gas flow to ensure the complete conversion of lead(II) fluoride to lead(IV) fluoride.
Industrial Production Methods: In industrial settings, lead(IV) fluoride is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to maintain the necessary reaction conditions. Safety measures are crucial due to the toxic and corrosive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: Lead(IV) fluoride undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.
Reduction: It can be reduced to lead(II) fluoride or elemental lead under certain conditions.
Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Lead(IV) fluoride can oxidize organic compounds and metals. For example, it can oxidize hydrogen chloride to chlorine gas.
Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can reduce lead(IV) fluoride to lead(II) fluoride.
Substitution Reactions: Reactions with strong acids or bases can lead to the substitution of fluoride ions.
Major Products Formed:
Oxidation: Chlorine gas (from hydrogen chloride oxidation).
Reduction: Lead(II) fluoride or elemental lead.
Substitution: Various lead salts depending on the substituting anion.
Comparación Con Compuestos Similares
Lead(II) fluoride (PbF₂): Less reactive and used in different applications compared to lead(IV) fluoride.
Tin(IV) fluoride (SnF₄): Another strong oxidizing agent with similar properties but different reactivity and applications.
Silicon tetrafluoride (SiF₄): A volatile compound used in different industrial processes.
Uniqueness of Lead(IV) Fluoride: Lead(IV) fluoride is unique due to its high oxidation state and strong oxidizing properties. It is more reactive than lead(II) fluoride and has specific applications that leverage its ability to oxidize other substances. Its toxicity and reactivity require careful handling and specialized equipment, distinguishing it from other fluorides.
Propiedades
Número CAS |
7783-59-7 |
|---|---|
Fórmula molecular |
F4Pb-4 |
Peso molecular |
283 g/mol |
Nombre IUPAC |
tetrafluoroplumbane |
InChI |
InChI=1S/4FH.Pb/h4*1H;/p-4 |
Clave InChI |
KKUOLSVLJAIIPH-UHFFFAOYSA-J |
SMILES |
F[Pb](F)(F)F |
SMILES canónico |
[F-].[F-].[F-].[F-].[Pb] |
Key on ui other cas no. |
7783-59-7 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















